molecular formula C14H17N3O3 B8040624 ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate

ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate

Cat. No.: B8040624
M. Wt: 275.30 g/mol
InChI Key: YMZPVFPCNXMXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique chemical structure, which includes a quinazolinone core and a carbamate functional group.

Preparation Methods

The synthesis of ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate can be achieved through various synthetic routes. One common method involves the reaction of a quinazolinone derivative with an appropriate carbamoylating agent under controlled conditions . Industrial production methods often utilize efficient and scalable processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate can be compared with other similar compounds, such as:

  • Isopropyl carbamate
  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific quinazolinone core and carbamate functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(4-oxo-2-propan-2-ylquinazolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-14(19)16-17-12(9(2)3)15-11-8-6-5-7-10(11)13(17)18/h5-9H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZPVFPCNXMXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C(=O)C2=CC=CC=C2N=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.